Cas no 565194-86-7 (N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide)

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide is a halogenated aromatic compound featuring both bromo and nitro substituents on the phenyl ring, along with a chloro-substituted phenylacetamide moiety. This structure confers reactivity suitable for use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution and cross-coupling reactions. Its well-defined molecular architecture allows for precise modifications, making it valuable in research and industrial applications requiring tailored chemical functionality. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide structure
565194-86-7 structure
Product name:N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
CAS No:565194-86-7
MF:C14H10N2O3ClBr
Molecular Weight:369.598
CID:3104938
PubChem ID:3770200

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide 化学的及び物理的性質

名前と識別子

    • N-(2-Bromo-4-nitro-phenyl)-2-chloro-2-phenyl-acetamide
    • N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
    • AKOS017268982
    • 565194-86-7
    • CS-0218727
    • EN300-01866
    • G35366
    • Z56896244
    • AKOS000115741
    • QXA19486
    • インチ: InChI=1S/C14H10BrClN2O3/c15-11-8-10(18(20)21)6-7-12(11)17-14(19)13(16)9-4-2-1-3-5-9/h1-8,13H,(H,17,19)
    • InChIKey: XBLOKEAHWJHVOD-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 367.95633Da
  • 同位素质量: 367.95633Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 385
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 74.9Ų

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-01866-5.0g
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 95.0%
5.0g
$743.0 2025-02-19
Enamine
EN300-01866-0.1g
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 95.0%
0.1g
$66.0 2025-02-19
1PlusChem
1P019HFE-100mg
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 97%
100mg
$140.00 2023-12-16
A2B Chem LLC
AV21306-250mg
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 97%
250mg
$132.00 2024-04-19
Aaron
AR019HNQ-1g
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 95%
1g
$377.00 2025-02-10
Aaron
AR019HNQ-5g
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 97%
5g
$1047.00 2023-12-14
Aaron
AR019HNQ-250mg
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 95%
250mg
$152.00 2025-02-10
Aaron
AR019HNQ-500mg
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 95%
500mg
$266.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289397-5g
n-(2-Bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 95%
5g
¥16044.00 2024-05-08
1PlusChem
1P019HFE-5g
N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
565194-86-7 97%
5g
$981.00 2023-12-16

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide 関連文献

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamideに関する追加情報

Recent Advances in the Study of N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide (CAS: 565194-86-7)

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide (CAS: 565194-86-7) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery and development. Recent studies have explored its role in the synthesis of novel bioactive molecules, particularly in the context of antimicrobial and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in pharmaceutical research.

The compound's structural features, including the presence of bromo, nitro, and chloro substituents, make it a valuable scaffold for the design of new chemical entities. Recent research has focused on optimizing its synthesis and exploring its reactivity under various conditions. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide can undergo selective substitution reactions, enabling the introduction of diverse functional groups. This flexibility has been leveraged to generate libraries of derivatives with enhanced biological activity.

In addition to its synthetic utility, N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide has shown promising biological activity in preliminary screenings. A study conducted by researchers at the University of Cambridge in 2022 reported that the compound exhibits moderate inhibitory effects against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for the development of new antibiotics, particularly in light of the growing threat of antimicrobial resistance.

Further investigations have explored the compound's mechanism of action at the molecular level. Computational docking studies have revealed that N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide can interact with key bacterial enzymes, such as DNA gyrase and dihydrofolate reductase, which are critical for microbial survival. These insights have guided the design of more potent analogs, with some derivatives demonstrating improved binding affinity and selectivity in vitro.

Beyond its antimicrobial potential, recent research has also examined the anticancer properties of N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide. A 2023 study published in Bioorganic & Medicinal Chemistry Letters highlighted its ability to induce apoptosis in certain cancer cell lines, including breast and lung cancer cells. The compound's pro-apoptotic effects were attributed to its interference with cellular signaling pathways, such as the PI3K/Akt/mTOR axis, which plays a central role in cancer cell proliferation and survival.

Despite these promising findings, challenges remain in the development of N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide-based therapeutics. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural optimization and preclinical testing. Recent efforts have focused on improving the pharmacokinetic profile of the compound, with some researchers exploring prodrug strategies or nanoparticle-based delivery systems to enhance its therapeutic efficacy.

In conclusion, N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide (CAS: 565194-86-7) represents a promising scaffold for the development of novel antimicrobial and anticancer agents. Recent advances in its synthesis, biological evaluation, and mechanistic understanding have laid the groundwork for future drug discovery efforts. Continued research in this area holds the potential to yield clinically relevant compounds that address unmet medical needs, particularly in the context of drug-resistant infections and oncology.

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